Sulfo-Cy5 DBCO

Übersicht

Beschreibung

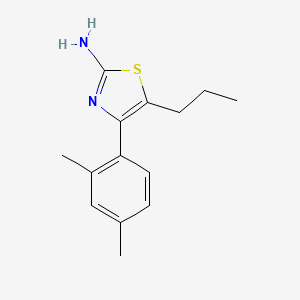

Sulfo-Cy5 DBCO is a water-soluble linker of Cyanine5 fluorophore . It is a near-infrared (NIR) red fluorescent dye with λ abs and λ em of 646nm and 670 nm, respectively . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of Sulfo-Cy5 DBCO involves the reaction of the DBCO group with the Sulfo-Cy5 fluorophore . The DBCO group enables copper-free biocompatible Click Chemistry with fast reaction kinetics and good stability .Molecular Structure Analysis

The molecular formula of Sulfo-Cy5 DBCO is C52H56N4O11S3 . It has a molecular weight of 1009.22 g/mol and an exact mass of 1008.31 g/mol .Chemical Reactions Analysis

Sulfo-Cy5 DBCO reacts with azides via a copper-free “click chemistry” reaction and forms a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical And Chemical Properties Analysis

Sulfo-Cy5 DBCO is a blue powder . It is soluble in DMF, DMSO, and water . Its spectroscopic properties include λ abs 646 nm, λ em 661 nm, and ε 251.0 L mmol -1 cm -1 .Wissenschaftliche Forschungsanwendungen

Cell Labelling

Sulfo-Cy5 DBCO is extensively used in cell labelling due to its high water solubility and bio-orthogonal properties. It allows for the specific labelling of biomolecules in living cells without interfering with natural cellular processes . This application is crucial in studying cell dynamics, tracking cell populations, and understanding cellular interactions within complex biological systems.

Biosensing

The compound’s ability to act as a fluorescent reporter makes it ideal for biosensing applications. Sulfo-Cy5 DBCO can be conjugated to biomolecules that specifically bind to target analytes, allowing for the detection and quantification of various biological and chemical substances . This has significant implications for diagnostics and environmental monitoring.

Protein and Antibody Conjugation

Researchers utilize Sulfo-Cy5 DBCO for the conjugation of proteins and antibodies. This facilitates the visualization and tracking of these biomolecules in various assays, including flow cytometry and Western blotting. The conjugation process is facilitated by the DBCO group, which reacts with azide-modified proteins or antibodies in a copper-free click chemistry reaction .

Nucleic Acid Visualization

Sulfo-Cy5 DBCO is valuable in nucleic acid research for labelling and visualizing DNA or RNA. Its incorporation into nucleic acid probes enables the detection of specific sequences within complex genomes or the visualization of mRNA localization in live-cell imaging .

Therapeutic Drug Monitoring

The compound’s fluorescent properties are leveraged in therapeutic drug monitoring, where it can be attached to drug molecules to track their distribution and accumulation in biological tissues. This application is particularly important in the development and testing of new drugs .

Polymer and Material Science

In polymer and material science, Sulfo-Cy5 DBCO is used to label polymers or nanoparticles, allowing for the study of their behavior and distribution in different environments. This can lead to the development of novel materials with specific properties for industrial or medical use .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Sulfo-Cy5 DBCO is a promising tool for bioconjugation and bioimaging due to its water solubility, fast reaction kinetics, and good stability . It is compatible with a wide range of standard fluorescent instrumentation such as imagers, plate readers, and microscopes . Future research may focus on its application in tracking the location and dynamic changes of biomolecules in biological samples .

Eigenschaften

IUPAC Name |

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHUKJFMCCLWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56N4O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cy5 DBCO | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was Sulfo-Cy5 DBCO utilized in the study to analyze glycoRNA?

A1: The research employed Sulfo-Cy5 DBCO to specifically label newly synthesized fucoglycoRNA in alveolar epithelial cells. This involved a two-step process:

Q2: What are the advantages of using click chemistry with Sulfo-Cy5 DBCO for glycoRNA detection?

A: The study highlighted several advantages of this approach []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)

![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)

![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)